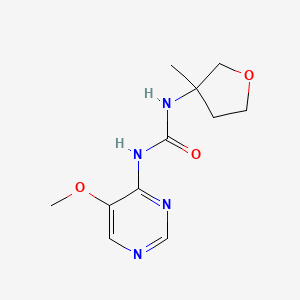
6-(Oxane-2-carbonylamino)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Oxane-2-carbonylamino)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with an oxane-2-carbonylamino group at the 6-position and a carboxamide group at the 2-position. Pyridine carboxamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxane-2-carbonylamino)pyridine-2-carboxamide typically involves the condensation of oxane-2-carbonyl chloride with pyridine-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Oxane-2-carbonylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating bacterial infections and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(Oxane-2-carbonylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of ureolytic bacteria, leading to their reduced viability . The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxamide: Lacks the oxane-2-carbonylamino group, resulting in different biological activities.
6-Methoxycarbonyl-pyridine-2-carboxamide: Contains a methoxycarbonyl group instead of the oxane-2-carbonylamino group, leading to variations in its chemical reactivity and biological properties.
Uniqueness
6-(Oxane-2-carbonylamino)pyridine-2-carboxamide is unique due to the presence of the oxane-2-carbonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications .
Propriétés
IUPAC Name |
6-(oxane-2-carbonylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-11(16)8-4-3-6-10(14-8)15-12(17)9-5-1-2-7-18-9/h3-4,6,9H,1-2,5,7H2,(H2,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJWEJDIGYAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC=CC(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7414240.png)
![N-ethyl-N-[1-(3-methoxyphenyl)ethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide](/img/structure/B7414255.png)

![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide](/img/structure/B7414271.png)

![1-[1-(Hydroxymethyl)cyclopentyl]-3-(2-methoxypyridin-3-yl)urea](/img/structure/B7414283.png)
![1-Ethyl-5-[2-(3-methylphenyl)pyrrolidin-1-yl]sulfonylimidazole](/img/structure/B7414299.png)

![3-[1-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7414309.png)
![N-[4-[(dimethylamino)methyl]pyridin-2-yl]oxane-2-carboxamide](/img/structure/B7414310.png)

![N-[3-(1H-indol-3-yl)-1-[(3R)-3-methylmorpholin-4-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7414331.png)

![4-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B7414339.png)
